molecular formula C15H11NO B12552636 Benzeneacetonitrile, 2-benzoyl- CAS No. 147819-12-3

Benzeneacetonitrile, 2-benzoyl-

Cat. No.: B12552636
CAS No.: 147819-12-3
M. Wt: 221.25 g/mol
InChI Key: IHDKXVWLUOJCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetonitrile (CAS 140-29-4), also known as benzyl cyanide, is an organic compound with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . It consists of a phenyl group attached to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneacetonitrile, 2-benzoyl- can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of benzeneacetonitrile, 2-benzoyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetonitrile, 2-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoyl cyanide.

    Reduction: Reduction reactions can convert it to benzylamine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzoyl cyanide.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Benzeneacetonitrile, 2-benzoyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: Benzeneacetonitrile, 2-benzoyl- is employed in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of benzeneacetonitrile, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Liquid at room temperature .
  • Solubility : Insoluble in water but miscible with organic solvents .
  • Toxicity : Highly toxic via inhalation, ingestion, or dermal absorption; causes severe irritation .
  • Applications : Used in organic synthesis (e.g., pharmaceuticals, perfumes), as a solvent, and in high-pressure liquid chromatography .

Benzeneacetonitrile derivatives vary in structure due to substitutions on the benzene ring or the nitrile group. Below is a detailed comparison of structurally related compounds based on substituents, properties, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzeneacetonitrile Derivatives

Compound Name Substituent(s) Molecular Formula CAS Number Key Features
Benzeneacetonitrile (Parent) None C₈H₇N 140-29-4 Baseline for comparison
3-Chlorobenzyl Cyanide 3-Cl substituent C₈H₆ClN 1529-41-5 Increased toxicity (T-code); used in fungicide synthesis
Benzothiazole-2-acetonitrile Benzothiazole ring C₉H₆N₂S 56278-50-3 API intermediate; sulfur-containing heterocycle
Oxabetrinil α-dioxolane-imino group C₁₂H₁₂N₂O₃ 74782-23-3 Herbicide safener; enhances crop tolerance
2-Amino-5-methylbenzeneacetonitrile 2-NH₂, 5-CH₃ substituents C₉H₁₀N₂ 90765-19-8 Potential pharmaceutical intermediate; amino functionalization
α-Butyl-4-chloro-α-(chloromethyl)benzeneacetonitrile Complex alkyl/Cl substitutions C₁₂H₁₂Cl₂N 98595-02-9 Fungicide intermediate (e.g., myclobutanil)

Physical and Chemical Properties

  • Solubility : Parent benzeneacetonitrile is hydrophobic, but derivatives with polar groups (e.g., Oxabetrinil with dioxolane) exhibit improved solubility in polar solvents .
  • Reactivity : Substitutions alter reactivity. For example:
    • 3-Chlorobenzyl Cyanide reacts aggressively with nucleophiles due to the electron-withdrawing Cl group .
    • Benzothiazole-2-acetonitrile participates in cyclization reactions for heterocyclic synthesis .
  • Stability : Electron-donating groups (e.g., -OCH₃ in 2-Ethoxy-α-pentylbenzeneacetonitrile ) enhance stability against hydrolysis .

Research Findings and Trends

  • Natural vs. Synthetic Occurrence : While the parent compound is found in plants, substituted derivatives are predominantly synthetic .
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., -Cl, -CN) enhance biological activity but increase toxicity .
  • Regulatory Status : Many derivatives (e.g., 3-Chlorobenzyl Cyanide ) are regulated under OSHA and EPA guidelines due to their hazardous nature .

Properties

CAS No.

147819-12-3

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2-benzoylphenyl)acetonitrile

InChI

InChI=1S/C15H11NO/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

IHDKXVWLUOJCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.